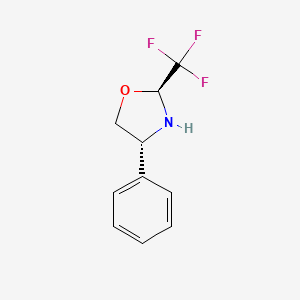
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- is a chiral compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is part of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group and the phenyl ring in its structure makes it a valuable building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
The synthesis of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- typically involves the reaction of a chiral amine with a carbonyl compound in the presence of a trifluoromethylating agent. One common method is the condensation of (S)-phenylglycinol with trifluoroacetaldehyde . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and selectivity .
Analyse Des Réactions Chimiques
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical transformations.
Applications De Recherche Scientifique
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: In industrial applications, it is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal centers in catalytic processes, or as a substrate for enzymatic reactions. The phenyl ring provides additional stability and reactivity, making it a versatile compound in various chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- can be compared with other oxazolidines and chiral auxiliaries:
Oxazolidine, 4-phenyl-2-(methyl)-: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Oxazolidine, 4-phenyl-2-(ethyl)-: Similar structure but with an ethyl group instead of trifluoromethyl, affecting its chemical properties.
Oxazolidine, 4-phenyl-2-(tert-butyl)-: The bulkier tert-butyl group influences its steric and electronic characteristics.
The uniqueness of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
203176-56-1 |
|---|---|
Formule moléculaire |
C10H10F3NO |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
(2S,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9-/m0/s1 |
Clé InChI |
KWZQDMRRNOKEII-IUCAKERBSA-N |
SMILES isomérique |
C1[C@H](N[C@@H](O1)C(F)(F)F)C2=CC=CC=C2 |
SMILES canonique |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
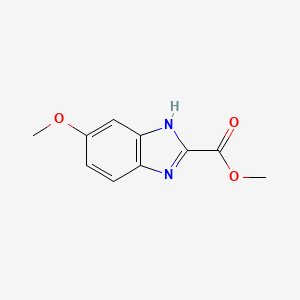

![2,2-dimethyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran](/img/structure/B12078862.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)
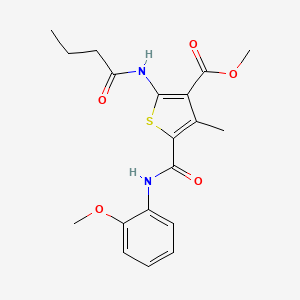
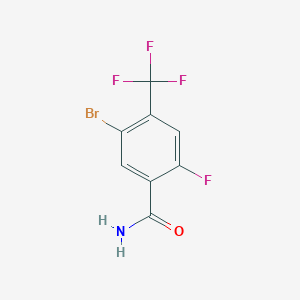


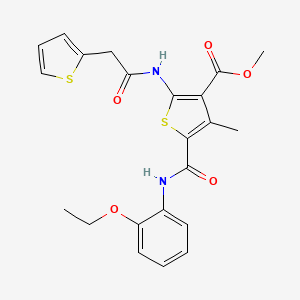
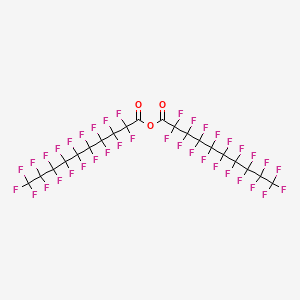

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
